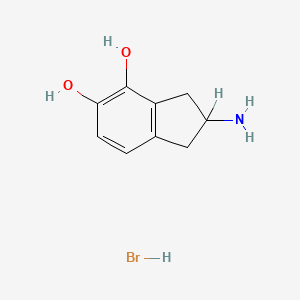
2-Amino-2,3-dihydro-1H-indene-4,5-diol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2,3-dihydro-1H-indene-4,5-diol hydrobromide is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of an amino group and two hydroxyl groups on the indene ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2,3-dihydro-1H-indene-4,5-diol hydrobromide typically involves the reduction of indene derivatives followed by the introduction of amino and hydroxyl groups. One common method involves the reduction of 1H-indene-4,5-dione using sodium borohydride, followed by the reaction with ammonia to introduce the amino group. The hydroxyl groups are then introduced through a hydroxylation reaction using hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2,3-dihydro-1H-indene-4,5-diol hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different indene derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and various substituted indene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-2,3-dihydro-1H-indene-4,5-diol hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2,3-dihydro-1H-indene-4,5-diol hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the binding site.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2,3-dihydro-1H-indene-5-carboxamide
- 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid
- 5-Bromo-2,3-dihydro-1H-inden-2-amine hydrobromide
Uniqueness
2-Amino-2,3-dihydro-1H-indene-4,5-diol hydrobromide is unique due to the presence of both amino and hydroxyl groups on the indene ring, which provides it with distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
37096-31-4 |
|---|---|
Molecular Formula |
C9H12BrNO2 |
Molecular Weight |
246.10 g/mol |
IUPAC Name |
2-amino-2,3-dihydro-1H-indene-4,5-diol;hydrobromide |
InChI |
InChI=1S/C9H11NO2.BrH/c10-6-3-5-1-2-8(11)9(12)7(5)4-6;/h1-2,6,11-12H,3-4,10H2;1H |
InChI Key |
OISVTUNVTYRLRB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2O)O)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Benzylamino)methyl]phosphonic acid](/img/structure/B14673374.png)
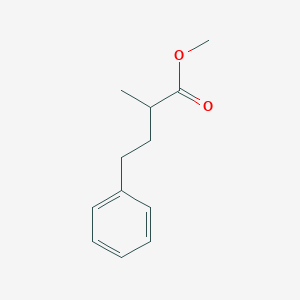


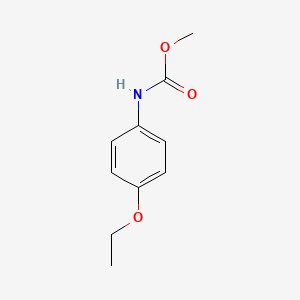
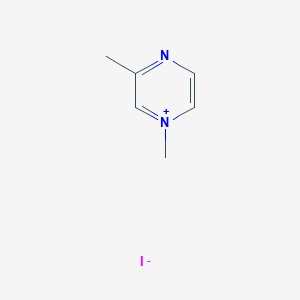
![4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile](/img/structure/B14673402.png)
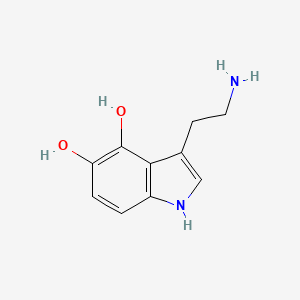

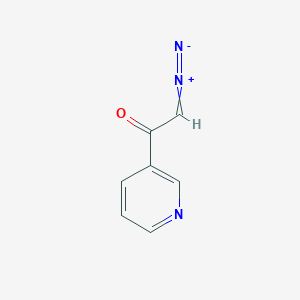
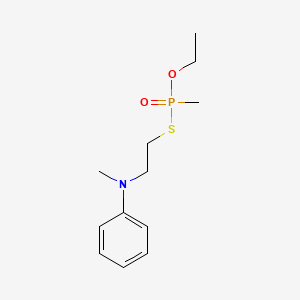
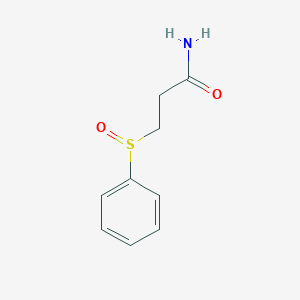
![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)

